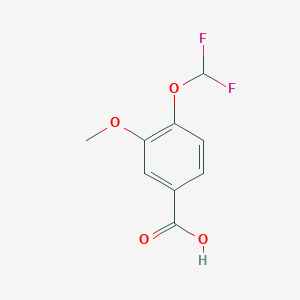

4-(Difluoromethoxy)-3-methoxybenzoic acid

Descripción general

Descripción

4-(Difluoromethoxy)-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8F2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with difluoromethoxy and methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzoic acid.

Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents such as difluoromethyl phenyl sulfone.

Oxidation: The intermediate is then oxidized to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-(Difluoromethoxy)-3-methoxybenzaldehyde or this compound derivatives.

Reduction: 4-(Difluoromethoxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anti-Inflammatory Properties

Recent studies have highlighted the potential of DGM in treating pulmonary conditions. A notable case study investigated its effects on bleomycin-induced pulmonary fibrosis in rats. The results indicated that DGM significantly improved lung function and reduced inflammation markers, such as total collagen and inflammatory cytokines in bronchoalveolar lavage fluid (BALF) .

Table 1: Effects of DGM on Pulmonary Fibrosis in Rats

| Parameter | Control Group | Bleomycin Group | DGM (30 mg/kg) | DGM (60 mg/kg) |

|---|---|---|---|---|

| Body Weight (g) | 250 ± 10 | 200 ± 15 | 220 ± 12 | 230 ± 10 |

| Lung Function (FVC, mL) | 300 ± 20 | 150 ± 25 | 200 ± 15 | 250 ± 20 |

| Total Collagen (µg/mL) | 50 ± 5 | 120 ± 15 | 80 ± 10 | 60 ± 8 |

| Inflammatory Cytokines (pg/mL) | TNF-α: 10 | TNF-α: 50 | TNF-α: 30 | TNF-α: 20 |

1.2 Mechanism of Action

The compound appears to inhibit the epithelial-mesenchymal transition (EMT) induced by TGF-β1 in vitro, suggesting its role in preventing fibrosis by modulating cellular pathways associated with inflammation and tissue remodeling . Specifically, DGM was shown to reduce the activation of the Smad signaling pathway, which is critical in TGF-β1 signaling.

Chemical Synthesis and Intermediate Use

4-(Difluoromethoxy)-3-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its preparation involves methods that ensure high yield and purity, making it suitable for industrial applications . The compound's unique structure allows it to be utilized in synthesizing other bioactive molecules.

Table 2: Synthetic Routes for DGM

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Synthesis of Hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde + Cyclopropylmethanol + Base | 85 |

| Formation of Aldehyde | Hydroxybenzaldehyde + Chlorodifluoroacetic acid + Base | 90 |

| Final Oxidation to Benzoic Acid | Aldehyde + Oxidizing Agent | >90 |

Research Insights and Future Directions

The ongoing research into DGM suggests its potential beyond pulmonary diseases. Its role as a selective inhibitor of phosphodiesterase (PDE4) indicates possibilities for treating other inflammatory conditions . Additionally, studies have pointed towards its application in cancer therapy due to its ability to modulate key signaling pathways involved in tumor progression.

Case Study Reference : A recent publication detailed the dual role of DGM as a potent inhibitor of SIK2/SIK3, which are implicated in various cancers. This study demonstrated that DGM could effectively reduce tumor cell viability in vitro, suggesting further exploration into its anticancer properties .

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, such as the TGF-β1/Smad pathway.

Comparación Con Compuestos Similares

Similar Compounds

4-(Difluoromethoxy)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Methoxybenzoic acid: Lacks the difluoromethoxy group.

3,4-Dimethoxybenzoic acid: Contains two methoxy groups instead of one methoxy and one difluoromethoxy group.

Uniqueness

4-(Difluoromethoxy)-3-methoxybenzoic acid is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

4-(Difluoromethoxy)-3-methoxybenzoic acid is a benzoic acid derivative notable for its unique structural features, including a difluoromethoxy group and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in fields such as pulmonary medicine, medicinal chemistry, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, experimental results, and potential applications.

- Molecular Formula : C9H8F2O4

- Molecular Weight : Approximately 218.15 g/mol

- Melting Point : 169°C to 172°C

Research indicates that this compound may exert its biological effects through various mechanisms:

In Vitro Studies

- Cell Viability and EMT Inhibition : In vitro experiments demonstrated that treatment with this compound significantly reduced cell viability in TGF-β1 stimulated A549 cells, confirming its role in mitigating EMT processes.

- Protein Expression Analysis : Western blot analyses revealed decreased levels of fibrotic markers (α-SMA, collagen I) and increased epithelial markers (E-cadherin) upon treatment with the compound.

In Vivo Studies

- Pulmonary Fibrosis Models : In animal models of pulmonary fibrosis induced by bleomycin, administration of this compound led to improved lung function and reduced inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF). The compound also decreased levels of inflammatory cytokines such as TNF-α and IL-6 .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C9H8F2O4 | EMT inhibition, potential antibacterial activity |

| 2-(Difluoromethoxy)-4-methoxybenzoic acid | C9H8F2O4 | Antifibrotic properties in pulmonary models |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | C10H9F2O4 | Reduced inflammation and fibrosis in lung tissue |

Case Studies

- Case Study on Pulmonary Fibrosis : A study investigated the effects of this compound on bleomycin-induced pulmonary fibrosis in rats. Results indicated significant reductions in lung inflammation and collagen deposition compared to control groups .

- Antimicrobial Screening : Preliminary screenings of related difluoromethoxy compounds have shown promising antimicrobial activity against various bacterial strains, suggesting that further investigation into this compound's antibacterial properties is warranted .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZBOPWZULAPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.